

Technical Guide: Physicochemical Properties of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-chloroaniline

Cat. No.: B1265746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **4-Bromo-3-chloroaniline**, a key intermediate in various synthetic applications. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Quantitative Data Summary

The melting and boiling points of **4-Bromo-3-chloroaniline** are critical parameters for its purification, handling, and application in further chemical syntheses. The data, collated from various sources, are presented below.

Property	Value	References
Melting Point	59.0 °C - 74 °C	[1][2][3][4][5]
Boiling Point	276.3 °C (at 760 mmHg)	[1][5]
Predicted: 276.3 ± 20.0 °C	[4]	

Note: The observed range in melting point may be attributed to variations in purity and the specific analytical method employed.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are detailed methodologies for these measurements.

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[\[3\]](#)

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[\[3\]](#)[\[6\]](#) Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[\[1\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or digital melting point apparatus)[\[1\]](#)[\[7\]](#) or Thiele tube setup[\[1\]](#)[\[2\]](#)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle (for sample pulverization)
- Heating oil (for Thiele tube method)

Procedure:

- **Sample Preparation:** The sample of **4-Bromo-3-chloroaniline** must be completely dry and finely powdered.[\[3\]](#)[\[8\]](#)
- **Loading the Capillary Tube:** The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[\[8\]](#)[\[9\]](#)
- **Apparatus Setup (Digital Apparatus):**

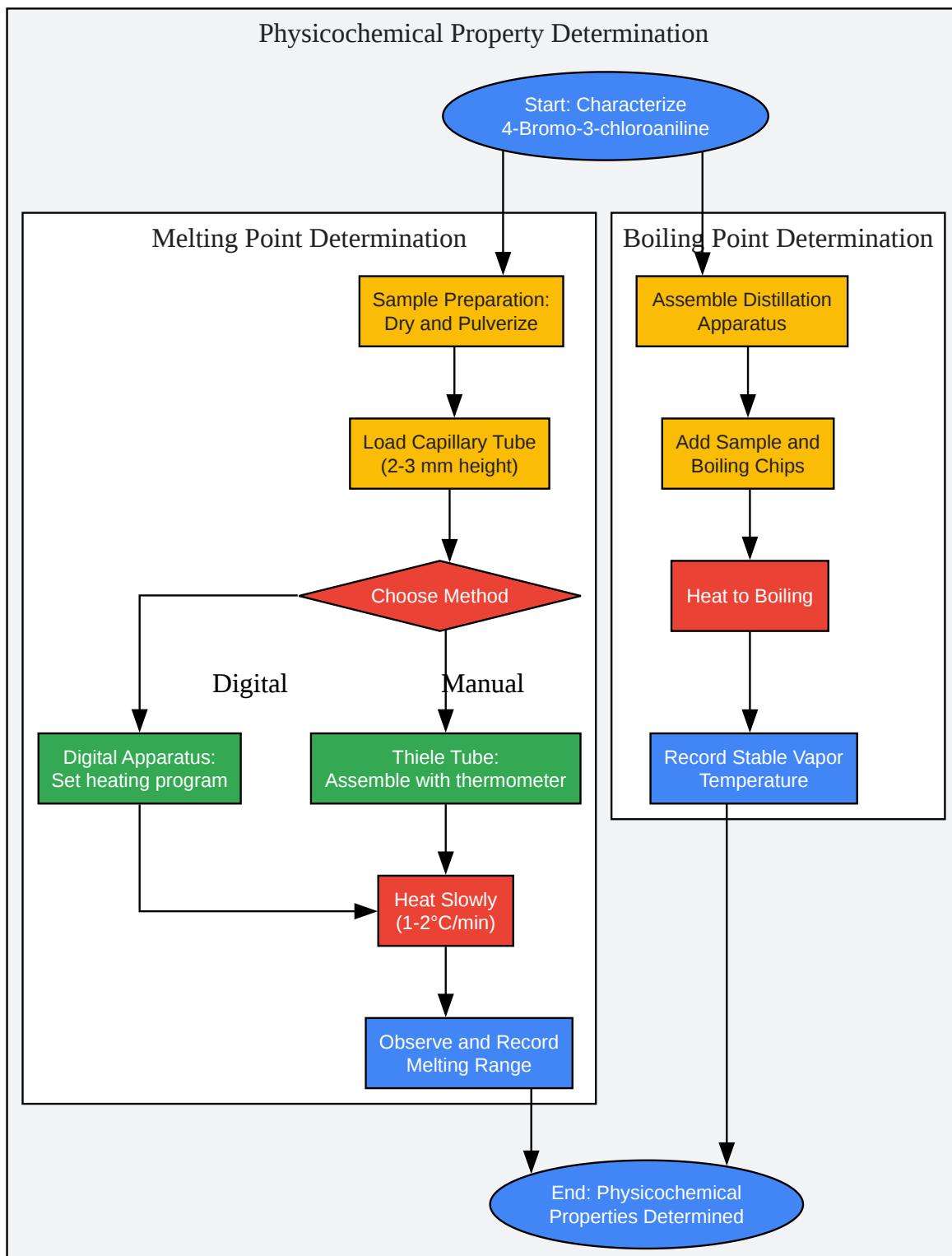
- The capillary tube is inserted into the heating block of the apparatus.[3]
- A preliminary rapid heating can be performed to determine an approximate melting point.[1]
- For an accurate measurement, the apparatus is set to heat rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[7][9]
- Apparatus Setup (Thiele Tube):
 - The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[2]
 - The assembly is placed in a Thiele tube containing heating oil, with the rubber band positioned above the oil level.[1]
 - The side arm of the Thiele tube is heated gently, allowing convection currents to ensure uniform temperature distribution.[1][2]
- Observation and Recording:
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[2]
 - The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[2]

For sufficient quantities of a liquid, the boiling point is most accurately determined through distillation.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] During distillation, the temperature of the vapor in equilibrium with the boiling liquid is measured.[4]

Apparatus:

- Distillation flask


- Condenser
- Receiving flask
- Thermometer (calibrated)
- Heating mantle or sand bath
- Boiling chips or a magnetic stir bar

Procedure:

- Apparatus Assembly: A simple distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
- Sample Addition: At least 5 mL of the liquid sample and a few boiling chips are placed in the distillation flask.[\[11\]](#)
- Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Temperature Reading: The temperature will stabilize as the vapor condenses in the condenser. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[\[11\]](#)
- Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of **4-Bromo-3-chloroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting and Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. westlab.com [westlab.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thiele tube - Wikipedia [en.wikipedia.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Bromo-3-chloroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265746#4-bromo-3-chloroaniline-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com